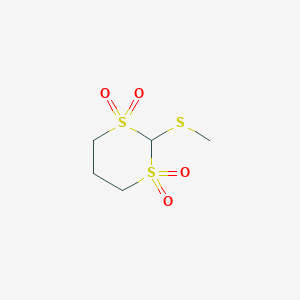
Agn-PC-0nig3P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nig3P is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3P typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0nig3P undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are frequently employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction can yield alcohols or hydrocarbons. Substitution reactions can result in a wide variety of products, depending on the functional groups involved.
Aplicaciones Científicas De Investigación
Agn-PC-0nig3P has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is used to study cellular processes and as a tool in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, including drug development and as a diagnostic agent.
Industry: In industrial applications, this compound is used in the production of materials, as a catalyst in chemical processes, and in the development of new technologies.
Mecanismo De Acción
The mechanism by which Agn-PC-0nig3P exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins, enzymes, and receptors in cells, influencing various biochemical processes.
Pathways: this compound can modulate signaling pathways, alter gene expression, and affect cellular metabolism, leading to its observed effects.
Propiedades
Número CAS |
61074-87-1 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-(4-methyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-3-7-17-14-15(2)10-12-19(17)23-20-13-11-18(21-22-20)16-8-5-4-6-9-16/h3-6,8-14H,1,7H2,2H3 |
Clave InChI |
REAKGDOZHICEGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)

![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)




